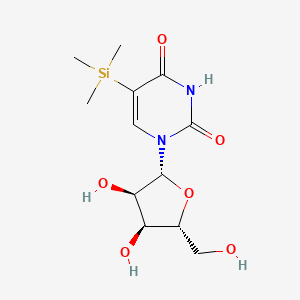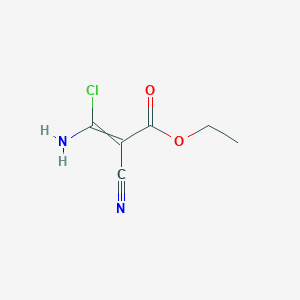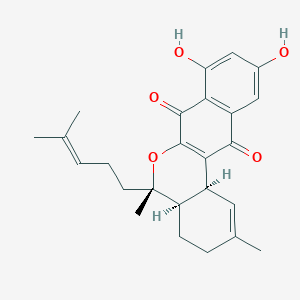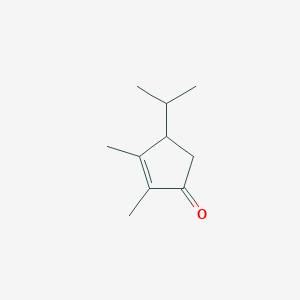
Uridine, 5-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine, 5-(trimethylsilyl)-: is a modified nucleoside derivative of uridine, where a trimethylsilyl group is attached to the 5-position of the uridine molecule. This modification imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 5-(trimethylsilyl)- typically involves the modification of uridine through a series of chemical reactions. One common method is the silylation of uridine using trimethylsilyl chloride in the presence of a base such as pyridine. This reaction results in the formation of the trimethylsilyl derivative at the 5-position of the uridine molecule .
Industrial Production Methods: Industrial production of Uridine, 5-(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Uridine, 5-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uridine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into reduced forms with altered chemical properties.
Substitution: The trimethylsilyl group can be substituted with other functional groups, leading to the formation of diverse uridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products Formed: The major products formed from these reactions include various uridine derivatives with modified functional groups, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Chemistry: Uridine, 5-(trimethylsilyl)- is used as a building block in the synthesis of complex nucleoside analogues. Its unique properties make it valuable in the development of new chemical entities for research and industrial purposes .
Biology: In biological research, Uridine, 5-(trimethylsilyl)- is employed in the study of nucleic acid interactions and modifications. It serves as a probe to investigate the structure and function of RNA and DNA molecules .
Medicine: Modified uridine derivatives have shown promise in inhibiting viral replication and cancer cell proliferation .
Industry: Uridine, 5-(trimethylsilyl)- is used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties enable the development of novel compounds with enhanced efficacy and stability .
Mecanismo De Acción
The mechanism of action of Uridine, 5-(trimethylsilyl)- involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The trimethylsilyl group enhances the compound’s stability and bioavailability, allowing it to interact with molecular targets more effectively. The compound can inhibit enzymatic activities involved in nucleic acid metabolism, leading to altered cellular processes .
Comparación Con Compuestos Similares
5-Fluorouridine: A nucleoside analogue used in cancer treatment.
5-Bromouridine: A brominated derivative of uridine used in molecular biology research.
5-Iodouridine: An iodinated analogue with applications in antiviral research.
Uniqueness: Uridine, 5-(trimethylsilyl)- stands out due to its unique trimethylsilyl modification, which imparts enhanced stability and bioavailability compared to other uridine derivatives. This makes it particularly valuable in applications requiring high stability and specific interactions with molecular targets .
Propiedades
Número CAS |
51432-36-1 |
|---|---|
Fórmula molecular |
C12H20N2O6Si |
Peso molecular |
316.38 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-trimethylsilylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H20N2O6Si/c1-21(2,3)7-4-14(12(19)13-10(7)18)11-9(17)8(16)6(5-15)20-11/h4,6,8-9,11,15-17H,5H2,1-3H3,(H,13,18,19)/t6-,8-,9-,11-/m1/s1 |
Clave InChI |
JUUZWFQWLBMRHS-PNHWDRBUSA-N |
SMILES isomérico |
C[Si](C)(C)C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canónico |
C[Si](C)(C)C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14140234.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140236.png)

![3-Methyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B14140241.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14140247.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140253.png)


![1-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B14140261.png)
![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14140263.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14140284.png)
![2-hydroxy-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide](/img/structure/B14140290.png)
![2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14140291.png)
![[(1R,2S)-2-Methylcyclohexyl]methanol](/img/structure/B14140296.png)
